Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate
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Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a fused imidazo[1,2-a]pyrimidine ring system, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, which facilitates the formation of the imidazo[1,2-a]pyrimidine core . This reaction often involves the use of aldehydes, isocyanides, and amidines under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with various functional groups, while substitution reactions can introduce different alkyl or aryl groups .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar fused ring system, known for its anticancer and antimicrobial properties.
Imidazo[1,2-a]pyrimidine: Shares the same core structure but with different substituents, leading to variations in biological activity and applications.
Uniqueness
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its carbodithioate group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H18N4S2 |
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Molecular Weight |
306.5 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C14H18N4S2/c1-11-3-7-17(8-4-11)14(19)20-10-12-9-18-6-2-5-15-13(18)16-12/h2,5-6,9,11H,3-4,7-8,10H2,1H3 |
InChI Key |
NUMFOZLWIPQMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)SCC2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
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